Zatosetron
Overview
Description
Zatosetron is a potent, selective, orally effective 5HT3 receptor antagonist . It has been studied for the treatment of emesis, migraine, and anxiety . It acts as an antagonist at the 5HT3 receptor and is orally active with a long duration of action, producing anti-nauseant effects but without stimulating the rate of gastrointestinal transport .
Synthesis Analysis
A manufacturing synthesis of Zatosetron from tropinone and 5-chlorosalicylic acid was developed . The development efforts focused on addressing several key issues including the supply and quality of the critical raw material tropinone, improvements in the stereoselective formation of 3-endo-tropanamine, and the compatibility with existing manufacturing capabilities of process requirements .Molecular Structure Analysis
Zatosetron has a molecular formula of C19H25ClN2O2 . It is a drug which acts as an antagonist at the 5HT3 receptor .Chemical Reactions Analysis
Zatosetron maleate is a potent, selective 5-hydroxytryptamine receptor antagonist . Acute administration of Zatosetron maleate in male rats leads to a significant reduction in the number of spontaneously active A10 dopamine cells .Physical And Chemical Properties Analysis
Zatosetron has a molecular formula of C19H25ClN2O2 and a molar mass of 348.87 g·mol−1 .Scientific Research Applications
Zatosetron in Migraine Therapy
- Zatosetron as a 5-HT3 Receptor Antagonist in Migraine Treatment : A study evaluated the effectiveness of Zatosetron, a 5-HT3 receptor antagonist, in treating acute migraine. The research found no significant differences in migraine severity or duration between the Zatosetron and placebo groups, indicating that Zatosetron was not effective in alleviating acute migraine pain (Chappell et al., 1994).
Zatosetron in Anxiety Treatment
- Zatosetron in Anxiety Management : A pilot study investigating the efficacy of Zatosetron maleate, a 5-HT3 receptor antagonist, for patients with anxiety symptoms showed no statistically significant differences in outcome measures among treatment groups. However, there was a trend suggesting reduced anxiety with Zatosetron compared to placebo (Smith et al., 1999).
Zatosetron Manufacturing Process
- Manufacturing Synthesis of Zatosetron : An improved manufacturing process for Zatosetron was developed, focusing on key issues such as the supply and quality of the critical raw material tropinone and process requirements for producing a crucial benzofuran intermediate (Burks et al., 1997).
Zatosetron Pharmacokinetics and Metabolism
- Disposition of Zatosetron in Humans : A study on the disposition of Zatosetron in humans found that about 80% of the administered radioactivity was eliminated in urine and 20% in feces, with the major route of metabolism being a stereoselective N-oxidation (Franz et al., 1993).
- In Vitro Metabolism of Zatosetron : An investigation into the in vitro metabolism of Zatosetron across different species showed significant differences in the metabolic clearance of Zatosetron, indicating that the monkey is a better model than the rat for human exposure to Zatosetron and its metabolites (Ring et al., 1994).
Zatosetron's Pharmacological Activities
- Pharmacological Activities of Zatosetron Metabolites : A study on the pharmacological activity of Zatosetron metabolites found that while all four metabolites exhibited activity, they were less active than Zatosetron itself. This suggests that these metabolites would significantly contribute to Zatosetron's activity only if their levels greatly exceeded those of Zatosetron (Cohen et al., 1993).
Zatosetron's Effect on Dopamine Neurons
- Zatosetron's Impact on Dopamine Neurons : Zatosetron was observed to decrease the number of spontaneously active A10 dopamine cells, suggesting a potential antipsychotic action without delayed onset (Rasmussen et al., 1991).
Safety And Hazards
When handling Zatosetron, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5-chloro-2,2-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23)/t13?,14-,15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKBYQZELVEOLL-GOOCMWNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123482-23-5 (maleate) | |
Record name | Zatosetron [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
348.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zatosetron | |
CAS RN |
123482-22-4 | |
Record name | Zatosetron [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZATOSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/901MC95XSB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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